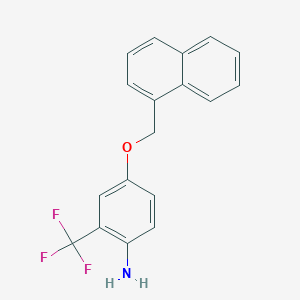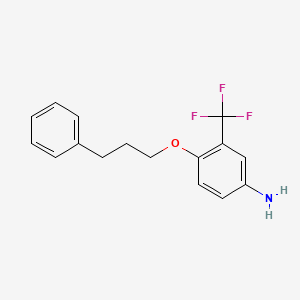
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline
Descripción general
Descripción
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, also known as 4-PPTFA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of aniline, and is a colorless liquid with a melting point of -56°C and a boiling point of 111°C. 4-PPTFA is soluble in many organic solvents and is used as a starting material for a variety of reactions, such as the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Organic Synthesis Methods
- Introduction of Functional Groups: A study by Itoh et al. (2002) describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions, leading to the introduction of hydroxy groups and N-iodophenylation at the para position of N-arylamides. This method is crucial for synthesizing derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, highlighting its versatility in organic synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
- Synthesis of Quinolinones: Marull, Lefebvre, and Schlosser (2004) developed an improved method to access 4-trifluoromethyl-2(1H)-quinolinones, starting from anilines. This "watering protocol" avoids competing condensations and is a direct application of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline in the synthesis of complex heterocyclic compounds (Marull, Lefebvre, & Schlosser, 2004).
Materials Science Applications
- Nonlinear Optical (NLO) Materials: Revathi et al. (2017) conducted experimental and theoretical analyses on derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline for potential use in NLO materials. The study provided insights into the vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential, demonstrating the compound's significance in developing NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Pharmacological Implications
- Synthesis of Bioactive Metabolites: Kenny et al. (2004) detailed the synthesis and characterization of metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. This includes methods for preparing aniline derivatives, which are crucial for understanding the drug's metabolism and potential idiosyncratic reactions (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Propiedades
IUPAC Name |
4-(3-phenylpropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(20)8-9-15(14)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOUGSTYGOBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




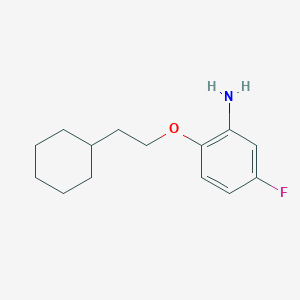
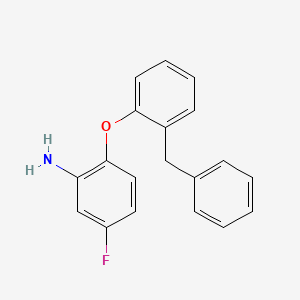
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
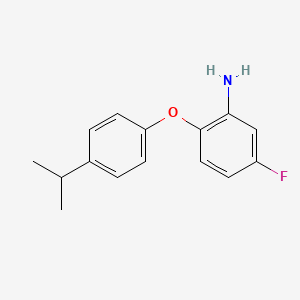

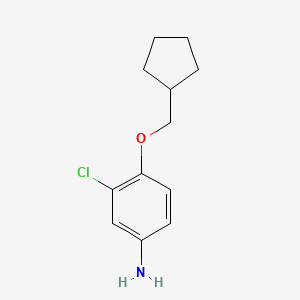
![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
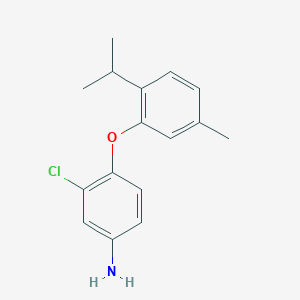

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)
